Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-5-carboxylate
CAS No.: 938192-23-5
Cat. No.: VC3178852
Molecular Formula: C9H9N3O3
Molecular Weight: 207.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 938192-23-5 |
|---|---|
| Molecular Formula | C9H9N3O3 |
| Molecular Weight | 207.19 g/mol |
| IUPAC Name | ethyl 4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylate |
| Standard InChI | InChI=1S/C9H9N3O3/c1-2-15-9(14)6-3-4-12-7(6)8(13)10-5-11-12/h3-5H,2H2,1H3,(H,10,11,13) |
| Standard InChI Key | GYDOJMZSFWNSFO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C2C(=O)NC=NN2C=C1 |
| Canonical SMILES | CCOC(=O)C1=C2C(=O)NC=NN2C=C1 |
Introduction
Chemical Structure and Properties
Structural Characteristics
Ethyl 4-hydroxypyrrolo[2,1-f] triazine-5-carboxylate features a fused ring system comprising pyrrole and 1,2,4-triazine moieties. The IUPAC name of this compound is ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f] triazine-5-carboxylate, indicating the presence of a 4-oxo group and a 5-carboxylate functionality . The hydroxyl form (4-hydroxy) and the oxo form (4-oxo) represent tautomeric structures of the same compound, with the oxo form often predominating in solution. This tautomerism is a common feature in heterocyclic chemistry and can significantly influence the compound's reactivity and binding properties in biological systems.
Physical and Chemical Properties
The compound has a molecular formula of C9H9N3O3 and a molecular weight of 207.19 g/mol . Its chemical structure is characterized by an ethoxycarbonyl group at position 5 of the pyrrolotriazine core. The InChI code for this compound is 1S/C9H9N3O3/c1-2-15-9(14)6-3-4-12-7(6)8(13)10-5-11-12/h3-5H,2H2,1H3,(H,10,11,13), and its InChI key is GYDOJMZSFWNSFO-UHFFFAOYSA-N . These identifiers are essential for unambiguous chemical database referencing and structure searching.
Hazard Profile
According to safety documentation, ethyl 4-hydroxypyrrolo[2,1-f] triazine-5-carboxylate carries the GHS07 hazard pictogram, indicating it may cause irritation to skin and eyes, as well as respiratory irritation . The specific hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Appropriate precautionary measures include avoiding breathing dust/fumes (P261), washing thoroughly after handling, and specific eye/skin contact protocols (P305+351+338 and P302+352) .
Structural Analogs and Related Compounds
Comparison with Ethyl 5-ethyl-4-hydroxypyrrolo[2,1-f] triazine-6-carboxylate
A closely related compound is ethyl 5-ethyl-4-hydroxypyrrolo[2,1-f] triazine-6-carboxylate (CAS: 310436-60-3), which differs in having an additional ethyl substituent at position 5 and the carboxylate group relocated to position 6 . This compound has a molecular formula of C11H13N3O3 and a molecular weight of 235.24 g/mol . The structural differences between these compounds can significantly affect their biological activities and chemical properties, providing valuable insights into structure-activity relationships within this chemical class.
Structure-Activity Relationship Studies
The pyrrolotriazine scaffold represents an important pharmacophore in medicinal chemistry. The position of substituents on this core structure, particularly at positions 4, 5, and 6, critically influences the biological activity of these compounds. The 4-hydroxy/4-oxo group often serves as a hydrogen bond donor/acceptor in interactions with biological targets, while the ester functionality at position 5 provides opportunities for further derivatization and optimization of pharmacokinetic properties.
Biological Activities and Applications
Kinase Inhibition Properties
The pyrrolo[2,1-f] triazine scaffold has demonstrated significant potential as a core structure in kinase inhibitors. Research has shown that compounds containing this heterocyclic system can effectively inhibit various kinases, including VEGFR-2, EGFR, and HER2 . While specific data on ethyl 4-hydroxypyrrolo[2,1-f] triazine-5-carboxylate's kinase inhibitory activity is limited in the provided search results, the compound shares structural similarities with known kinase inhibitors based on the pyrrolotriazine scaffold.
Structure-Based Design Considerations
Hunt and colleagues synthesized several compounds with the pyrrolo[2,1-f] triazine nucleus and evaluated their activity against VEGFR-2 and EGFR kinases . Their findings revealed that specific substitution patterns on the pyrrolotriazine core could yield compounds with IC50 values in the nanomolar range. For instance, one compound in their series achieved an IC50 of 0.023 μM against VEGFR-2, while another showed an IC50 of 0.100 μM against EGFR . These studies highlight the importance of appropriate substitution on the core scaffold for optimal kinase inhibition.
Pharmacological Profile
Research by Borzilleri and collaborators focused on substituted 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f] -triazines as dual inhibitors of VEGFR-2 and FGFR-1 . Their work emphasized the importance of specific substitution patterns for selective kinase inhibition. In related studies, researchers developed compounds with activity against both EGFR and HER2 kinases, demonstrating the versatility of the pyrrolotriazine scaffold in targeting multiple kinases .
Medicinal Chemistry Applications
The incorporation of a morpholine side chain on the pyrrole ring of the pyrrolotriazine scaffold has been shown to enhance activity against EGFR (IC50 = 0.061 μM) and HER (IC50 = 0.055 μM) . Docking studies revealed that these compounds occupy ATP binding sites, with the pyrrolotriazine N-1 forming hydrogen bonds with specific amino acid residues in the hinge region of the kinase . These molecular interactions provide valuable insights for the rational design of new kinase inhibitors based on the pyrrolotriazine scaffold.
Synthesis and Preparation Methods
Key Intermediates
Analytical Characterization
Comparative Structure Analysis
Table 1 provides a comparison of structural features between ethyl 4-hydroxypyrrolo[2,1-f] triazine-5-carboxylate and its 5-ethyl-6-carboxylate analog:
Research Applications and Future Directions
Current Research Focus
The pyrrolo[2,1-f] triazine scaffold continues to attract significant research interest, particularly in the development of novel kinase inhibitors for potential therapeutic applications. The aminopyrrolotriazine derivatives have shown promise as RIPK1 modulators , indicating the versatility of this heterocyclic system in targeting various kinases involved in different disease pathways.
Future Research Opportunities
Future research directions for ethyl 4-hydroxypyrrolo[2,1-f] triazine-5-carboxylate may include:
-
Structure optimization: Modification of the ester group to improve pharmacokinetic properties
-
Exploration of structure-activity relationships: Systematic investigation of substitution patterns on the pyrrolotriazine core to enhance selectivity and potency
-
Development of hybrid molecules: Incorporation of the pyrrolotriazine scaffold into chimeric structures with complementary pharmacophores
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume